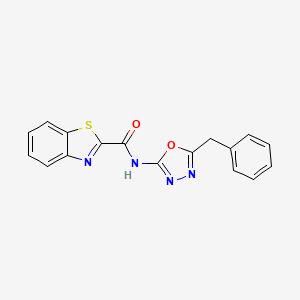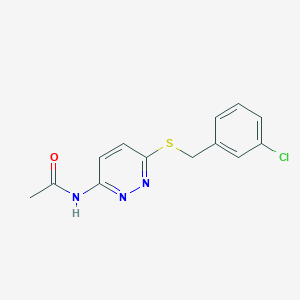
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide: is a compound that belongs to the class of heterocyclic organic compounds It features both oxadiazole and benzothiazole moieties, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Benzothiazole Ring: The benzothiazole ring is usually formed by the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling of the Two Rings: The final step involves coupling the oxadiazole and benzothiazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂) are commonly employed.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzothiazole derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of polymers and materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Anticancer Research: It has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines and pathways.
Industry:
Dye and Pigment Industry: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Pharmaceuticals: It can be a precursor or intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
作用機序
The mechanism of action of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins involved in various biological processes. For example, it may inhibit enzymes like kinases or proteases, which are crucial in cell signaling and metabolism.
Pathways Involved: The compound can modulate pathways such as the NF-κB signaling pathway, which is involved in inflammation and cancer progression. By inhibiting this pathway, the compound can exert anti-inflammatory and anticancer effects.
類似化合物との比較
- N-(5-benzyl-1,3,4-oxadiazol-2-yl)methanamine
- 5-benzyl-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate
Comparison:
- Structural Differences: While these compounds share the oxadiazole moiety, they differ in the substituents attached to the oxadiazole ring and the presence of additional functional groups like benzothiazole or phenyl rings.
- Biological Activity: The presence of different substituents can significantly impact the biological activity of these compounds. For example, the benzothiazole ring in N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide may enhance its anticancer properties compared to other similar compounds.
- Applications: The unique combination of oxadiazole and benzothiazole rings in this compound makes it particularly suitable for applications in medicinal chemistry and material science, where specific electronic and biological properties are desired.
特性
IUPAC Name |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-15(16-18-12-8-4-5-9-13(12)24-16)19-17-21-20-14(23-17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXXXVYRATXLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea](/img/structure/B2756368.png)
![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol](/img/structure/B2756372.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2756373.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pentanamide](/img/structure/B2756374.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2756376.png)

![5-chloro-N-[2-(4-fluorophenyl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2756378.png)
![3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2756379.png)
![N-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2756382.png)
![2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide](/img/structure/B2756383.png)
![N-[(4-fluorophenyl)methyl]-4-oxo-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2756384.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2756385.png)
